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Compound of Interest
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Cat. No.: B15618118 Get Quote

An enantioselective total synthesis of the complex alkaloid (-)-Hodgkinsine B has been a

significant challenge in organic chemistry due to the molecule's intricate structure, which

features multiple quaternary stereocenters. This document provides detailed application notes

and protocols on the successful synthesis, primarily focusing on the convergent and modular

diazene-directed assembly strategy. This approach allows for the stereocontrolled union of

cyclotryptamine fragments to construct the core of (-)-Hodgkinsine B.

Synthetic Strategies and Logic
The core challenge in synthesizing oligocyclotryptamine alkaloids like (-)-Hodgkinsine B is the

precise and stereocontrolled formation of C3a–C3a' and C3a–C7' carbon-carbon bonds, which

create sterically congested quaternary stereocenters.[1] Several strategies have been

developed, with a notable approach being a convergent synthesis that assembles intact

cyclotryptamine units.

Diazene-Directed Assembly Strategy
This strategy relies on the sequential coupling of cyclotryptamine monomers. The key steps

involve:

Functionalization of Monomers: Rhodium (Rh)- and Iridium (Ir)-catalyzed C-H amination

reactions are used to prepare C3a- and C7-functionalized cyclotryptamine monomers.[1][2]

[3][4][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15618118?utm_src=pdf-interest
https://www.benchchem.com/product/b15618118?utm_src=pdf-body
https://www.benchchem.com/product/b15618118?utm_src=pdf-body
https://www.benchchem.com/product/b15618118?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5733798/
https://dspace.mit.edu/bitstream/handle/1721.1/125956/nihms926288.pdf?sequence=2&isAllowed=y
https://pubs.acs.org/doi/abs/10.1021/jacs.7b09929
https://pubmed.ncbi.nlm.nih.gov/29058431/
https://acs.figshare.com/collections/Concise_Synthesis_of_-Hodgkinsine_-Calycosidine_-Hodgkinsine_B_-Quadrigemine_C_and_-Psycholeine_via_Convergent_and_Directed_Modular_Assembly_of_Cyclotryptamines/3934453
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diazene Formation: A novel methodology for synthesizing aryl-alkyl diazenes is employed.

This involves the silver-promoted addition of electronically attenuated hydrazine nucleophiles

to C3a-bromocyclotryptamines.[1][2][3][4][5]

Convergent Assembly: The functionalized monomers are assembled in a directed manner to

form complex bis- and tris-diazene intermediates.[1][2][3][4]

Stereoselective Bond Formation: Photoextrusion of dinitrogen from the diazene

intermediates triggers the formation of the critical C-C bonds, setting the quaternary

stereocenters with complete stereochemical control.[1][2][3][4]
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Caption: Retrosynthetic analysis of the diazene-directed assembly.

Alternative Synthetic Approaches
Other notable strategies for constructing the core structures of related alkaloids include:

Asymmetric Intramolecular Heck Cyclization: Developed by Overman, this method

establishes the key C3a–C7' stereocenter.[1][2] The synthesis of (-)-Hodgkinsine B via this

route achieved 83% enantiomeric excess.[1]

Diastereoselective α-Arylation: A synthesis by Willis sets the C3a-C7' stereocenter through a

substrate-controlled α-arylation of an oxindole.[1][2][6] This approach begins with a PIFA-

induced oxidative dimerization to form a meso-chimonanthine intermediate, which is then

desymmetrized.[6]

Asymmetric Arylation of Tryptamides: MacMillan's group developed a catalyst-controlled

method for introducing the C3a–C7' linkages with excellent stereocontrol.[1][2]
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Willis's Enantioselective Synthesis Workflow
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Caption: Key transformations in the Willis total synthesis.

Experimental Protocols
The following protocols are based on the diazene-directed assembly strategy for (-)-

Hodgkinsine B.

Protocol 1: Synthesis of C3a–C7' Dimeric Diazene (+)-32
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This protocol details the coupling of two distinct cyclotryptamine monomers to form the head-to-

tail dimeric diazene, a key building block.

Materials: C3a-bromocyclotryptamine (+)-26, C7-cyclotryptamine hydrazide (-)-31, silver(I)

trifluoromethanesulfonate (AgOTf), 2,6-lutidine, anhydrous toluene.

Procedure: a. To a solution of hydrazide (-)-31 (1.0 equiv) and bromocyclotryptamine (+)-26

(1.5 equiv) in anhydrous toluene at 0 °C, add 2,6-lutidine (3.0 equiv). b. Add AgOTf (2.0

equiv) portion-wise to the stirring mixture. c. Allow the reaction to warm to room temperature

and stir for 12 hours. d. Quench the reaction with saturated aqueous NaHCO₃ solution and

extract with ethyl acetate. e. Combine the organic layers, dry over Na₂SO₄, filter, and

concentrate under reduced pressure. f. Purify the residue by flash column chromatography

(silica gel) to yield the dimeric diazenes (+)-32 and (-)-33 as a mixture of diastereomers.

Protocol 2: Rh-Catalyzed C-H Amination of Dimer (+)-32
This step functionalizes the C3a'-position of the dimeric diazene in preparation for coupling with

a third cyclotryptamine unit.

Materials: Dimeric diazene (+)-32, Rh₂(esp)₂, 2,6-di-tert-butyl-4-methylpyridine (DTBMP),

N,N'-bis(2,6-diisopropylphenyl)sulfamide, magnesium oxide (MgO), iodobenzene diacetate

(PhI(OAc)₂), anhydrous dichloromethane (DCM).

Procedure: a. To a flask charged with Rh₂(esp)₂ (0.025 equiv), add anhydrous DCM. b. Add

the sulfamide (1.5 equiv), DTBMP (0.2 equiv), and MgO (2.5 equiv). c. Add a solution of

dimeric diazene (+)-32 (1.0 equiv) in DCM. d. Cool the mixture to 0 °C and add PhI(OAc)₂

(1.5 equiv). e. Stir the reaction at room temperature for 10 hours. f. Filter the reaction mixture

through a pad of Celite and concentrate the filtrate. g. Purify the crude product by flash

column chromatography to afford the sulfamate ester (+)-34.

Protocol 3: Final Assembly and Photolysis to Trimer
(-)-37
This protocol describes the coupling of the third monomer and the subsequent photolytic

extrusion of dinitrogen to form the tricyclic core.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials: Sulfamate ester (+)-34, C3a-amine (+)-28, potassium carbonate (K₂CO₃), N,N-

dimethylformamide (DMF), sodium periodate (NaIO₄), methanol, water.

Procedure (Diazene Formation): a. To a solution of sulfamate ester (+)-34 (1.0 equiv) in

DMF, add K₂CO₃ (5.0 equiv) and amine (+)-28 (1.5 equiv). b. Stir the mixture at room

temperature for 12 hours. c. After consumption of the starting material (monitored by TLC),

add a solution of NaIO₄ (3.0 equiv) in water/methanol. d. Stir for an additional 2 hours. e.

Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. f.

Purify by chromatography to yield the bis-diazene trimer (+)-36.

Procedure (Photolysis): a. Dissolve the bis-diazene trimer (+)-36 in anhydrous, degassed

toluene. b. Irradiate the solution with a 300 nm light source in a photochemical reactor for 19

hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate

the reaction mixture under reduced pressure. e. Purify the residue by flash column

chromatography to yield the trimer (-)-37.

Protocol 4: Final Deprotection and Reduction to (-)-
Hodgkinsine B
The final steps involve removing all protecting groups and reducing the amide functionalities to

yield the natural product.

Materials: Trimer (-)-37, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), anhydrous

tetrahydrofuran (THF).

Procedure: a. Dissolve trimer (-)-37 in anhydrous THF. b. Add Red-Al (65 wt % solution in

toluene, excess) dropwise at room temperature. c. Heat the reaction mixture to reflux and stir

for 6 hours. d. Cool the reaction to 0 °C and quench carefully by the sequential addition of

water, 15% aqueous NaOH, and water. e. Filter the resulting suspension and extract the

filtrate with ethyl acetate. f. Dry the combined organic layers over Na₂SO₄, filter, and

concentrate to provide crude (-)-Hodgkinsine B. g. Further purification can be achieved by

preparative HPLC if necessary.

Data Presentation
The efficiency and stereoselectivity of the key synthetic steps are summarized below.
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Table 1: Key Reaction Yields in the Diazene-Directed
Synthesis

Step Reactants Product Yield (%) Reference

Dimerization of

Monomers
(+)-26 and (-)-31

Dimeric Diazene

(+)-32
45 [1]

Rh-catalyzed C-

H Amination

Dimeric Diazene

(+)-32

Sulfamate Ester

(+)-34
58 [2]

Coupling and

Oxidation to Bis-

Diazene

(+)-34 and (+)-28
Bis-Diazene

Trimer (+)-36
86 (2 steps) [1]

Photolysis of Bis-

Diazene

Bis-Diazene

Trimer (+)-36
Trimer (-)-37 41 [1]

Global Reduction

to (-)-

Hodgkinsine B

Trimer (-)-37
(-)-Hodgkinsine

B (3)
70 (2 steps) [1]

Table 2: Key Reaction Yields in the Willis Synthesis
Step Reactants Product Yield (%)

Stereoselec
tivity (er)

Reference

Oxidative

Dimerization

N-

methoxycarb

onyl-

tryptamine

meso-

chimonanthin

e (C)

25 N/A [6]

Desymmetriz

ation / Boc

Installation

meso-

chimonanthin

e (C)

Intermediate

E
76 > 99.5:0.5 [6]

Intramolecula

r α-Arylation

Brominated

Intermediate

G

Tricyclic Core

H
57-77

Single

Diastereomer
[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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